molecular formula C18H15FN4O2 B5150182 1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide

Cat. No.: B5150182
M. Wt: 338.3 g/mol
InChI Key: XSNDKGRQSLJCQN-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a furan ring, and a fluorophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the furan and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The furan and fluorophenyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
  • 1-[(4-bromophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
  • 1-[(4-methylphenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide

Uniqueness

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-2-9-22(12-16-4-3-10-25-16)18(24)17-13-23(21-20-17)11-14-5-7-15(19)8-6-14/h1,3-8,10,13H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNDKGRQSLJCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CO1)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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